N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide
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Overview
Description
N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in a variety of research applications, including its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments. In
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets , which could lead to changes in the function of these targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, a limitation of using this compound is its potential toxicity and limited solubility in water.
Future Directions
For research on N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for cancer and bacterial infections. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has been achieved using various methods. One method involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrrolidine and benzylamine to form the intermediate N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amine. This intermediate is then reacted with carbon disulfide and hydrazine hydrate to form the final product.
Scientific Research Applications
N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of research is its use as a potential anticancer agent. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of research is its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical Analysis
Cellular Effects
Potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, need to be investigated in future studies .
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of 1-Benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea on cellular function observed in in vitro or in vivo studies is currently unavailable . Future studies should aim to elucidate these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 1-Benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea in animal models have not been studied yet .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
1-benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c28-19(20-14-15-8-2-1-3-9-15)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h1-3,8-9H,4-7,10-14H2,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYGRQCMMEMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NCC3=CC=CC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.